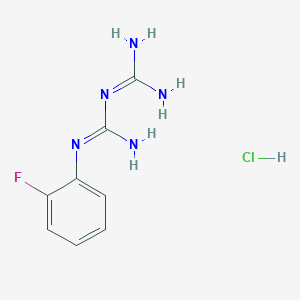

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

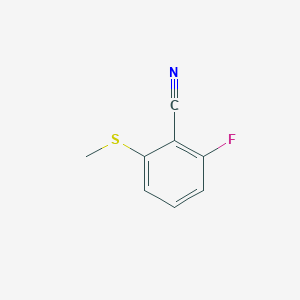

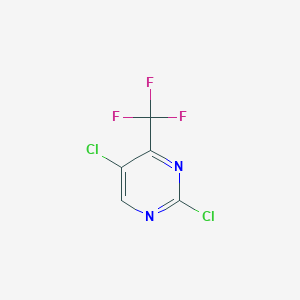

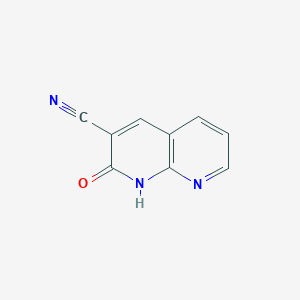

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the structural family of pyrazinamines, serves as a key precursor for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. Recent reviews have highlighted the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyranopyrimidine scaffolds. These catalysts offer diverse pathways for developing lead molecules with significant medicinal potential (Parmar, Vala, & Patel, 2023).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, which include the core structure of 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, are recognized for their diverse pharmacological properties. A comprehensive review of patents from 2008 to 2012 showcased the potential of these derivatives as active compounds due to their antibacterial, antifungal, anticancer, and antidiabetic effects, among others. The increasing interest in pyrazine cores is driven by their significant pharmacological effects, underscoring the importance of further studies to develop clinically relevant compounds (Ferreira & Kaiser, 2012).

Synthesis and Properties of Heterocyclic Compounds

Research on heterocyclic N-oxide molecules, including those synthesized from pyrazine, highlights their utility in organic synthesis, catalysis, and drug development. These compounds demonstrate essential functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal applications, such as anticancer and antibacterial activities. This underscores the versatility of heterocyclic N-oxides derived from pyrazine in advanced chemistry and pharmaceutical research (Li et al., 2019).

Spin Crossover Active Iron(II) Complexes

The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes, utilizing ligands based on pyrazole and pyrazine units, represent a significant area of study. These investigations focus on the impact of synthesis and crystallization methods on the SCO properties of the materials, emphasizing the role of pyrazine-based ligands in developing novel magnetic materials (Olguín & Brooker, 2011).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazinamines, show extensive therapeutic potential across a wide range of biological activities. Research covering the period from 2000 to 2011 highlights the applications of pyrazolines in antimicrobial, anti-inflammatory, antidepressant, and anticancer therapies, among others. This review emphasizes the need for continued exploration of pyrazoline derivatives in developing new pharmaceuticals (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKHNHCAQKNFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)